molecular formula C16H17F2N3O4S2 B2928458 methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251556-09-8

methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2928458
CAS No.: 1251556-09-8
M. Wt: 417.45
InChI Key: RPXVOABHMSYVOX-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a 3,5-difluorobenzyl substituent at the N1 position, a thiomorpholinosulfonyl group at C3, and a methyl ester at C3. The pyrazole core is a versatile scaffold in medicinal and agrochemical research due to its ability to engage in hydrogen bonding and π-π interactions. The 3,5-difluorobenzyl moiety may enhance lipophilicity and receptor binding, while the thiomorpholinosulfonyl group could influence solubility and metabolic stability.

Properties

IUPAC Name

methyl 1-[(3,5-difluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O4S2/c1-25-16(22)14-10-20(9-11-6-12(17)8-13(18)7-11)19-15(14)27(23,24)21-2-4-26-5-3-21/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVOABHMSYVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds feature a difluorobenzyl group (TAK-385: 2,6-difluoro; target: 3,5-difluoro), which may improve membrane permeability and target affinity.
  • Sulfur-containing groups: TAK-385 has a thienopyrimidinone core, while the target compound includes a thiomorpholinosulfonyl group.

Functional Differences :

  • TAK-385’s dimethylamino and methoxyurea substituents contribute to its role as a gonadotropin-releasing hormone (GnRH) antagonist with reduced cytochrome P450 inhibition, enhancing its therapeutic profile .
  • The target compound’s methyl ester and thiomorpholinosulfonyl groups may prioritize metabolic stability over CYP interactions, though empirical data is needed.

Research Findings :

  • TAK-385 demonstrates superior in vivo GnRH antagonism compared to analogs like sufugolix, attributed to optimized substituent positioning .

Fipronil (5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Trifluoromethyl)Sulfinyl)-1H-Pyrazole-3-Carbonitrile)

Structural Similarities :

  • Pyrazole core with halogenated aryl groups (fipronil: 2,6-dichloro-4-trifluoromethylphenyl; target: 3,5-difluorobenzyl).
  • Sulfur-containing substituents (fipronil: trifluoromethylsulfinyl; target: thiomorpholinosulfonyl).

Functional Differences :

  • Fipronil’s sulfinyl group is critical for non-competitive antagonism of GABA receptors in insects, whereas the target’s thiomorpholinosulfonyl group may alter target specificity (e.g., mammalian vs. insect enzymes) .
  • The amino and nitrile groups in fipronil enhance insecticidal activity, absent in the target compound.

Research Findings :

  • Fipronil’s trifluoromethylsulfinyl group increases oxidative stability and bioactivity compared to ethylsulfinyl analogs like ethiprole .

Ethiprole (5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Ethylsulfinyl)-1H-Pyrazole-3-Carbonitrile)

Structural Similarities :

  • Shared pyrazole scaffold with halogenated aryl and sulfinyl substituents.

Functional Differences :

  • Ethiprole’s ethylsulfinyl group confers reduced persistence in environmental matrices compared to fipronil, suggesting the target’s thiomorpholino group may further modulate environmental half-life .

Research Findings :

Pyrazon (5-Amino-4-Chloro-2-Phenyl-3-(2H)-Pyridazinone)

Structural Similarities :

  • Pyridazinone core with amino and chloro substituents, differing from the pyrazole in the target compound.

Functional Differences :

  • Pyrazon acts as a herbicide by inhibiting photosynthesis, whereas the target’s structure suggests non-herbicidal applications (e.g., enzyme inhibition or receptor modulation) .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Advantages
Target Compound Pyrazole 3,5-Difluorobenzyl, thiomorpholinosulfonyl, methyl ester Hypothesized enzyme inhibition Potential metabolic stability, lipophilicity
TAK-385 Thienopyrimidinone 2,6-Difluorobenzyl, dimethylamino, methoxyurea GnRH antagonism Reduced CYP inhibition, superior in vivo efficacy
Fipronil Pyrazole 2,6-Dichloro-4-trifluoromethylphenyl, trifluoromethylsulfinyl Insecticidal (GABA antagonist) High oxidative stability, broad-spectrum activity
Ethiprole Pyrazole 2,6-Dichloro-4-trifluoromethylphenyl, ethylsulfinyl Insecticidal Lower environmental persistence
Pyrazon Pyridazinone Phenyl, amino, chloro Herbicidal (photosynthesis inhibitor) Selective weed control

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry protocols. Key parameters include:

  • Catalyst System : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system .
  • Temperature : 50°C for 16 hours to ensure complete conversion .
  • Purification : Flash chromatography using gradient elution (cyclohexane/ethyl acetate 20:1 to 4:1) with Celite dry-loading to minimize product loss .
  • Yield Optimization : Use stoichiometric excess of alkyne (1.3 equiv) and monitor reaction progress via TLC (Rf = 0.57 in cyclohexane/ethyl acetate 1:1) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-spectral approach is essential:

  • NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substitution patterns, fluorine coupling (e.g., δ = -107.33 ppm in 19F NMR), and thiomorpholinosulfonyl integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at 1543 cm⁻¹) .
  • X-ray Crystallography : Cross-reference with structurally analogous pyrazole derivatives (e.g., C16H8F6N2 in ) for bond-length validation .

Q. How should researchers design stability studies to assess the compound's degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

  • Conditions : Expose the compound to 40°C/75% RH (humidity) and UV light for 6 months .
  • Analysis : Monitor degradation via HPLC purity checks and identify byproducts using LC-MS .
  • Storage Recommendations : Store in airtight containers at -20°C, desiccated, and shielded from light, as suggested for similar sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing thiomorpholinosulfonyl substituents in pyrazole derivatives?

  • Methodological Answer : Address spectral ambiguities through:

  • Decoupling Experiments : Suppress 19F-1H coupling to isolate splitting patterns .
  • DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA, referencing crystallographic data (e.g., bond angles in ) .
  • Comparative Analysis : Cross-check with thiomorpholine sulfonyl analogs (e.g., δ = 56.3 ppm for CH2 groups in 13C NMR) .

Q. What strategies are recommended for evaluating the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Adopt tiered environmental risk assessment frameworks:

  • Partitioning Studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) using OECD Test 121 .
  • Biodegradation Assays : Conduct OECD 301F ready biodegradability tests under aerobic conditions .
  • Toxicity Testing : Use Daphnia magna (EC50) and algal growth inhibition assays (OECD 201/202) .

Q. How can contradictory bioactivity data from different assay models be systematically analyzed?

  • Methodological Answer : Apply multivariate statistical approaches:

  • Experimental Design : Use split-plot models (e.g., randomized blocks with subplots for biological replicates) to isolate assay variability .
  • Data Normalization : Calibrate results against positive controls (e.g., TNF-α inhibitors in ) .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) using Bayesian inference to resolve contradictions .

Q. What computational methods can predict the compound's reactivity in novel synthetic pathways?

  • Methodological Answer : Leverage quantum mechanical and cheminformatics tools:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Retrosynthesis Software : Use tools like Chematica to propose pathways based on thiomorpholine sulfonyl analogs .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using crystallographic data from related pyrazoles .

Q. How can researchers optimize the regioselectivity of pyrazole functionalization during derivatization?

  • Methodological Answer : Control substitution patterns via:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) at C4 to direct sulfonylation to C3 .
  • Metal Catalysis : Employ palladium-mediated C-H activation for late-stage diversification .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .

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